molecular formula C7H13N B13334775 [1,1'-Bi(cyclopropan)]-1-ylmethanamine

[1,1'-Bi(cyclopropan)]-1-ylmethanamine

Katalognummer: B13334775
Molekulargewicht: 111.18 g/mol
InChI-Schlüssel: BLOQUSDJULIXQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,1’-Bi(cyclopropan)]-1-ylmethanamine is a compound characterized by the presence of two cyclopropane rings connected by a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing cyclopropane rings is through the reaction of carbenes with alkenes or cycloalkenes . Carbenes can be generated in situ from reagents such as chloroform and potassium hydroxide. The reaction conditions often involve the use of catalysts like palladium or nickel to facilitate the formation of cyclopropane rings .

Industrial Production Methods

Industrial production of [1,1’-Bi(cyclopropan)]-1-ylmethanamine may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[1,1’-Bi(cyclopropan)]-1-ylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane oxides, while reduction can produce different amine derivatives.

Wissenschaftliche Forschungsanwendungen

[1,1’-Bi(cyclopropan)]-1-ylmethanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of [1,1’-Bi(cyclopropan)]-1-ylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[1,1’-Bi(cyclopropan)]-1-ylmethanamine is unique due to its methanamine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C7H13N

Molekulargewicht

111.18 g/mol

IUPAC-Name

(1-cyclopropylcyclopropyl)methanamine

InChI

InChI=1S/C7H13N/c8-5-7(3-4-7)6-1-2-6/h6H,1-5,8H2

InChI-Schlüssel

BLOQUSDJULIXQE-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2(CC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.